molecular formula C15H23NO4S2 B2488476 4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide CAS No. 896022-68-7

4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide

Cat. No.: B2488476
CAS No.: 896022-68-7
M. Wt: 345.47
InChI Key: OOBMUNHFJVFSRW-UHFFFAOYSA-N
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Description

4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H23NO4S2 and its molecular weight is 345.47. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-12(2)13-5-7-14(8-6-13)22(19,20)16(4)15(3)9-10-21(17,18)11-15/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBMUNHFJVFSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure

The compound can be described by its chemical formula C13H17N1O2SC_{13}H_{17}N_{1}O_{2}S and features a sulfonamide group linked to a tetrahydrothiophene moiety. Its structural characteristics contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydrothiophene Core : The starting material is often a substituted thiophene derivative.
  • Sulfonamide Formation : The introduction of the benzenesulfonamide moiety is achieved through reaction with sulfonyl chlorides.
  • Final Modifications : Isopropyl and methyl substitutions are introduced to enhance biological activity.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit antitumor properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various cancer cell lines by disrupting cell cycle progression. A study on related compounds demonstrated that they could inhibit mitosis and induce G1 phase accumulation in P388 murine leukemia cells .

GIRK Channel Activation

Recent studies have identified that compounds incorporating the 1,1-dioxidotetrahydrothiophen-3-yl group act as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. Specifically, modifications to this scaffold yielded compounds with nanomolar potency and improved metabolic stability compared to traditional urea-based inhibitors .

Case Study 1: Antitumor Efficacy

A series of benzenesulfonamide derivatives were synthesized and evaluated for their antitumor activity. Among these, certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant potential for further development .

Case Study 2: GIRK Channel Modulation

In a study focusing on GIRK channel activation, the compound was tested alongside several analogs. The results indicated that it selectively activated GIRK1/2 channels while showing reduced activity against GIRK1/4 channels, highlighting its potential therapeutic applications in cardiovascular diseases .

Data Table: Biological Activity Overview

Activity IC50 Value (µM) Mechanism
Antitumor (P388 cells)0.5 - 5Cell cycle disruption
GIRK Channel Activation0.137Potassium channel modulation

Scientific Research Applications

Therapeutic Applications

  • Inhibition of Enzymatic Activity :
    • The compound has been identified as a potential inhibitor of specific enzymes, including cyclin-dependent kinases (CDKs). Inhibiting CDKs can lead to the modulation of cell cycle progression and has implications in cancer therapy .
  • Anti-inflammatory Effects :
    • Similar compounds in the benzenesulfonamide class have demonstrated anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. This mechanism is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Neuropharmacological Potential :
    • Research indicates that derivatives containing the dioxidotetrahydrothiophen structure exhibit selective activation of G-protein-coupled inwardly rectifying potassium channels (GIRK), which can influence neuronal excitability and neurotransmitter release .

Case Study 1: CDK Inhibition and Cancer Therapy

A study investigated the effects of various sulfonamide derivatives on CDK activity. The results indicated that compounds similar to 4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide effectively inhibited CDK2 activity, leading to reduced proliferation of cancer cell lines. The selectivity profile suggested minimal off-target effects, highlighting its therapeutic potential .

Case Study 2: Anti-inflammatory Mechanism

In a comparative analysis of several benzenesulfonamide derivatives, it was found that those with structural similarities to the target compound exhibited significant COX-2 inhibition in vitro. This study provided insights into the structure-activity relationship (SAR) that could guide future drug design efforts aimed at developing new anti-inflammatory agents .

Data Table: Summary of Applications

Application AreaMechanism of ActionRelevant Findings
Cancer TherapyCDK inhibitionReduced cell proliferation in cancer lines
Anti-inflammatoryCOX-2 inhibitionSignificant reduction in inflammatory markers
NeuropharmacologyGIRK channel activationModulation of neuronal excitability observed

Preparation Methods

Synthesis of 3-Methyltetrahydrothiophene-1,1-Dioxide

The tetrahydrothiophene dioxide ring is synthesized via oxidation of 3-methyltetrahydrothiophene. A representative protocol involves treating 3-methyltetrahydrothiophene with oxone (potassium peroxymonosulfate) in a methanol-water system at 0–20°C for 20 hours, achieving quantitative conversion to the sulfone. Alternative oxidants like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are less efficient for bulk synthesis due to slower kinetics or side reactions.

Preparation of N-Methyl-N-(3-Methyl-1,1-Dioxidotetrahydrothiophen-3-yl)Amine

The amine intermediate is synthesized through alkylation of 3-methyltetrahydrothiophene-1,1-dioxide. In a typical procedure, the sulfone is treated with methyl iodide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 50°C. This step introduces the methyl group onto the nitrogen atom, yielding the secondary amine in 70–85% yield after purification by column chromatography.

Sulfonamide Formation Strategies

The coupling of 4-isopropylbenzenesulfonyl chloride with the amine intermediate is the pivotal step. Three principal methodologies have been reported:

Direct Nucleophilic Substitution

The amine reacts with 4-isopropylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–24 hours, yielding the sulfonamide in 65–78% isolated yield. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, while TEA neutralizes HCl byproducts.

Optimization Note : Lower temperatures (0–5°C) reduce side reactions but extend reaction times to 48 hours.

Copper-Catalyzed Coupling

A modified approach employs copper bromide (CuBr) as a catalyst (20 mol%) in dimethyl sulfoxide (DMSO) at 120°C under aerobic conditions. This method enhances yields to 80–86% by facilitating the formation of the sulfonamide bond through a radical intermediate mechanism. The protocol is advantageous for sterically hindered amines but requires rigorous exclusion of moisture.

Palladium-Mediated Cross-Coupling

For advanced functionalization, palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) catalyzes the reaction in 1,4-dioxane at 65°C under microwave irradiation. This method, though costly, achieves 85–90% yield and is compatible with sensitive functional groups due to mild conditions.

Comparative Analysis of Methodologies

The table below evaluates key parameters across the three sulfonamide formation strategies:

Method Conditions Yield (%) Advantages Limitations
Direct Substitution DCM/TEA, RT, 24 h 65–78 Simplicity, low cost Moderate yields, long reaction time
Copper Catalysis CuBr/DMSO, 120°C, aerobic 80–86 High yield, tolerates steric bulk Moisture-sensitive, high temperature
Palladium Catalysis Pd(PPh₃)₄/1,4-dioxane, MW, 65°C 85–90 Excellent yield, mild conditions Expensive catalyst, specialized equipment

Purification and Characterization

Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures. Final characterization employs:

  • ¹H/¹³C NMR : Confirms substituent integration and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • Infrared (IR) Spectroscopy : Identifies sulfone (SO₂) stretches at 1150–1300 cm⁻¹ and sulfonamide (S–N) bonds at 900–950 cm⁻¹.

Challenges and Optimization Strategies

Byproduct Formation

Competing N-methylation or over-oxidation of the tetrahydrothiophene ring may occur during amine synthesis. Using controlled stoichiometry of methyl iodide (1.1 equiv) and low-temperature oxidation mitigates these issues.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to 2-methyltetrahydrofuran (MeTHF) , a biodegradable solvent, improves yield by 5–10% while simplifying workup.

Catalytic System Tuning

Replacing CuBr with copper iodide (CuI) in the presence of 1,10-phenanthroline ligand boosts catalytic efficiency, reducing reaction time to 8 hours.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide with high purity?

  • Methodological Answer : Synthesis requires multi-step optimization:

  • Step 1 : Sulfonamide bond formation via nucleophilic substitution between activated benzenesulfonyl chloride and secondary amines (e.g., 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine).
  • Step 2 : Solvent selection (e.g., dichloromethane or THF) to balance reactivity and solubility .
  • Step 3 : Temperature control (e.g., 0–25°C) to minimize side reactions like over-sulfonation or decomposition .
  • Step 4 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding networks can be analyzed using graph-set notation .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions. For example, the 1,1-dioxidotetrahydrothiophen moiety shows distinct deshielded protons (δ 3.5–4.5 ppm) due to sulfone groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ ion) with <5 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this sulfonamide derivative?

  • Methodological Answer :

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinning parameters. Validate with R-factor convergence (<5% discrepancy) .
  • Disordered groups : Apply ISOR/SADI restraints for flexible moieties (e.g., isopropyl groups). Pair with DFT-optimized geometries to validate thermal ellipsoids .
  • Hydrogen bonding ambiguities : Analyze using Etter’s graph-set theory to distinguish intramolecular vs. intermolecular interactions (e.g., D(2) motifs for dimeric associations) .

Q. How can reaction conditions be optimized to improve yield in the presence of steric hindrance from the isopropyl group?

  • Methodological Answer :

  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during sulfonamide formation .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the amine .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >80% yield .

Q. What computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase isoforms). Validate docking poses with MD simulations (NAMD/GROMACS) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, the 1,1-dioxothiomorpholine group enhances binding affinity via sulfone-mediated hydrogen bonds .

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